molecular formula C25H35NO B14667885 (E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 39777-08-7

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine

Katalognummer: B14667885
CAS-Nummer: 39777-08-7
Molekulargewicht: 365.6 g/mol
InChI-Schlüssel: YEIBGBHFFSHTAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a heptyloxy group attached to a phenyl ring and a pentylphenyl group attached to a methanimine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-(heptyloxy)benzaldehyde and 4-pentylaniline. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxime or nitrile derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-[4-(Methoxy)phenyl]-N-(4-pentylphenyl)methanimine
  • (E)-1-[4-(Ethoxy)phenyl]-N-(4-pentylphenyl)methanimine
  • (E)-1-[4-(Butoxy)phenyl]-N-(4-pentylphenyl)methanimine

Uniqueness

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

39777-08-7

Molekularformel

C25H35NO

Molekulargewicht

365.6 g/mol

IUPAC-Name

1-(4-heptoxyphenyl)-N-(4-pentylphenyl)methanimine

InChI

InChI=1S/C25H35NO/c1-3-5-7-8-10-20-27-25-18-14-23(15-19-25)21-26-24-16-12-22(13-17-24)11-9-6-4-2/h12-19,21H,3-11,20H2,1-2H3

InChI-Schlüssel

YEIBGBHFFSHTAY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.